Product packaging for 7-Chlorobenzo[h]quinoline(Cat. No.:)

7-Chlorobenzo[h]quinoline

Cat. No.: B12288431
M. Wt: 213.66 g/mol
InChI Key: AFWMPSBCFMELDX-UHFFFAOYSA-N
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Description

7-Chlorobenzo[h]quinoline is a nitrogen-containing heterocyclic compound built on a benzo[h]quinoline scaffold with a chlorine substituent. This structure is a privileged scaffold in medicinal chemistry, serving as a key synthetic intermediate for developing novel pharmacologically active compounds. The benzo[h]quinoline core consists of a planar, fused aromatic system, and its derivatives are extensively investigated for their biological activities . Research into 7-chloroquinoline derivatives, a closely related chemical class, has demonstrated significant and broad-spectrum cytotoxic activity against numerous cancer cell lines, including leukemia, non-small cell lung cancer, and melanoma, often with submicromolar GI50 values . The mechanism of action for quinoline-based compounds often involves interaction with specific cellular targets; for instance, some antimalarial quinolines like chloroquine are known to inhibit the action of heme polymerase in parasites . Beyond biomedical applications, the quinoline structure is fundamental in organic synthesis and materials science . It is commonly used in the synthesis of dyes, as a building block for more complex heterocyclic systems, and in the development of functional materials. Please handle this compound with appropriate care in a laboratory setting. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClN B12288431 7-Chlorobenzo[h]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

7-chlorobenzo[h]quinoline

InChI

InChI=1S/C13H8ClN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H

InChI Key

AFWMPSBCFMELDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chlorobenzo H Quinoline and Its Analogs

Classical Approaches and Their Modern Adaptations

The fundamental methods for constructing quinoline (B57606) rings have been known for over a century. These classical syntheses, while effective, often suffer from harsh reaction conditions and low yields. Modern adaptations have sought to address these limitations through modified procedures, new catalysts, and greener reaction media.

Modified Skraup Synthesis for Quinoline Derivatives

The Skraup synthesis is a cornerstone reaction for creating the quinoline ring system. slideshare.net The traditional method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic pentoxide. slideshare.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. iipseries.org

However, the classical Skraup reaction is notoriously violent and often produces significant amounts of tarry by-products, leading to low yields. cdnsciencepub.com To mitigate these issues, several modifications have been developed:

Use of Acetylated Amines: One significant improvement involves substituting the free amine with its acetyl derivative (e.g., acetanilide (B955) instead of aniline). This modification has been shown to substantially increase the yield of quinoline and reduce the violence of the reaction, making it easier to control. cdnsciencepub.com

Microwave Irradiation: The application of microwave-assisted synthesis has been shown to create quinolines efficiently in a "green" modification using glycerol and water, eliminating the need for harsh acids and oxidizing agents in some cases. rsc.org

Glycerol as a Green Solvent: More recent adaptations have explored using glycerol itself as a green, bio-based solvent and reactant, sometimes in combination with pressure Q-tubes, to improve yields and reaction times without the need for additional oxidants. researchgate.net

While a general method for quinolines, the Skraup reaction can be adapted to produce benzoquinolines by starting with the appropriate amino-aromatic compound, such as a naphthylamine.

Friedländer Condensation Routes to Benzo[h]quinolines

The Friedländer synthesis provides a direct route to quinolines and their fused analogs by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH2- group adjacent to a carbonyl). rsc.org This methodology is particularly effective for constructing the benzo[h]quinoline (B1196314) skeleton.

A key strategy involves the use of 1-amino-2-naphthalenecarbaldehyde as the starting ortho-aminoaryl aldehyde. nih.govacs.org Condensation of this precursor with various acetylaromatics (ketones with a reactive α-methyl group) leads directly to the formation of the corresponding benzo[h]quinoline derivatives. nih.govacs.org The versatility of this method allows for the introduction of different substituents onto the benzo[h]quinoline core depending on the choice of the ketone component. smolecule.com The reaction has been employed to synthesize a variety of complex ligands, including those based on 2,2'-bibenzo[h]quinoline, highlighting its utility in constructing crowded and functionally rich molecular architectures. nih.gov

Table 1: Overview of Friedländer Condensation for Benzo[h]quinolines

Reactant 1Reactant 2Product TypeReference
1-Amino-2-naphthalenecarbaldehydeAcetyl-aromatics (e.g., acetylbenzene)2-Aryl-benzo[h]quinolines nih.govacs.org
1-Amino-2-naphthalenecarbaldehyde1,3-DiacetylbenzeneBenzo[h]quinoline derivatives nih.govacs.org
2-(2'-pyridyl)-benzo[h]quinoline precursors(Used in synthesis of bridged ligands)Bridged 2,2'-bibenzo[h]quinoline systems nih.gov

Gould-Jacobs Synthesis Modifications for Benzo[h]quinoline Core Construction

The Gould-Jacobs reaction is another powerful tool for synthesizing the quinoline ring, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The process typically begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. rsc.orgwikipedia.org This is followed by a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

To construct the benzo[h]quinoline core, the reaction is adapted by using a naphthylamine derivative instead of an aniline. wikidoc.org This approach allows for the fusion of the quinoline ring onto the naphthalene (B1677914) system. The Gould-Jacobs reaction is valued for its effectiveness in building the foundational heterocyclic structure, which can then undergo further chemical transformations. researchgate.net For example, the resulting quinolin-6-yloxyacetamide can be manipulated to create highly active fungicides, demonstrating the utility of the building blocks produced by this method. researchgate.net

Advanced Synthetic Strategies for Halogenated Benzo[h]quinolines

The introduction of halogen atoms onto the benzo[h]quinoline scaffold often requires more specialized synthetic methods. The Vilsmeier-Haack reaction is a prominent example, enabling both the formylation and chlorination of aromatic systems in a single process.

Vilsmeier Reaction for 2-Chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) Precursors

The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. thieme-connect.comresearchgate.net The key reactant is the Vilsmeier reagent, an electrophilic chloroiminium species, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃) or thionyl chloride. thieme-connect.comnih.gov

This reaction is particularly useful for synthesizing 2-chloroquinoline-3-carbaldehydes from acetanilides. nih.gov In the context of benzo[h]quinolines, the reaction can be applied to produce 2-Chlorobenzo[h]quinoline-3-carbaldehyde, a valuable precursor for more complex derivatives. scispace.commdpi.com The reaction not only adds the aldehyde group at position 3 but also introduces a chlorine atom at position 2 of the newly formed quinoline ring system. scispace.commdpi.com This dual functionalization makes the product a highly versatile intermediate for further synthetic modifications. researchgate.net

Utilization of N-Acetyl-1-naphthylamine in Vilsmeier Formylation

A specific and effective pathway to 2-Chlorobenzo[h]quinoline-3-carbaldehyde employs N-Acetyl-1-naphthylamine (also known as N-(1-naphthyl)acetamide) as the starting material. researchgate.netnih.goviucr.org

In this procedure, the Vilsmeier reagent is prepared first, typically by reacting phosphorus oxychloride with N,N-dimethylformamide at a low temperature. nih.goviucr.org This reagent is then added to N-Acetyl-1-naphthylamine, and the mixture is heated. researchgate.netnih.goviucr.org The subsequent reaction cascade results in the cyclization and concurrent formylation and chlorination of the substrate, yielding 2-Chlorobenzo[h]quinoline-3-carbaldehyde. scispace.commdpi.com This compound has been successfully isolated, and its structure confirmed through single-crystal X-ray diffraction, which shows a planar benzo[h]quinolinyl fused-ring system. nih.goviucr.org

Table 2: Vilsmeier-Haack Synthesis of 2-Chlorobenzo[h]quinoline-3-carbaldehyde

Starting MaterialReagentsKey ReactionProductReference
N-Acetyl-1-naphthylaminePhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Vilsmeier-Haack Formylation/Chlorination2-Chlorobenzo[h]quinoline-3-carbaldehyde scispace.commdpi.comresearchgate.netnih.goviucr.org

Aza-Diels-Alder Reactions for Chloro-Containing Benzo[h]quinolines

The aza-Diels-Alder reaction, particularly the Povarov reaction, stands as a robust and versatile strategy for the synthesis of quinoline frameworks, including chloro-substituted benzo[h]quinoline variants. rsc.orgnih.govrsc.orgunist.ac.kr This method typically involves the [4+2] cycloaddition of an N-aryl imine (the aza-diene) with an electron-rich dienophile, such as an alkyne. nih.gov Researchers have successfully validated a general strategy to produce chlorinated quinolines, benzoquinolines, and even polybenzoquinolines using this approach. rsc.orgnih.govrsc.org

The synthesis is often straightforward and scalable, making it valuable for creating materials with potential applications in optoelectronics and biomedical fields. escholarship.org The reaction can be catalyzed by various agents, including Indium(III) chloride (InCl₃), to afford highly substituted and functionalized quinoline structures. nih.gov The flexibility of the Povarov reaction allows for the incorporation of a chlorine atom on the benzoquinoline core by using appropriately substituted anilines or benzaldehydes as precursors. unist.ac.kr For instance, reacting a chlorinated aniline with an aldehyde forms a chloro-substituted imine, which then undergoes cycloaddition to yield the target chlorinated quinoline derivative. nih.gov

A study detailed the synthesis of several chlorinated quinoline analogs under modified Povarov reaction conditions. rsc.org The process involves the reaction of an imine with an alkyne, leading to the formation of the desired benzo[h]quinoline skeleton. While direct synthesis of 7-Chlorobenzo[h]quinoline was not explicitly detailed, the synthesis of various other chloro-containing analogs demonstrates the method's applicability. rsc.orgnih.gov

Table 1: Examples of Chloro-Containing Quinoline Analogs Synthesized via Aza-Diels-Alder Reactions This table is generated based on data from cited research papers and may not be exhaustive.

Compound Name Starting Materials Yield (%) Reference
5-chloro-8-methyl-4-(naphthalen-1-yl)-2-phenylquinoline 5-chloro-2-methylaniline, benzaldehyde, 1-ethynylnaphthalene 88% rsc.org
4-(4-cyanophenyl)-5-chloro-8-methyl-2-phenylquinoline 5-chloro-2-methylaniline, 4-cyanobenzaldehyde, 1-ethynylnaphthalene 58% nih.gov
5-chloro-2-(4-methoxyphenyl)-8-methyl-4-(naphthalen-1-yl)quinoline 5-chloro-2-methylaniline, 4-methoxybenzaldehyde, 1-ethynylnaphthalene 28% nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Hybrids

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for creating complex molecular architectures by linking different fragments via a stable triazole ring. While the direct application of this methodology for the synthesis of this compound-triazole hybrids is not extensively documented in the provided search results, the principles of click chemistry are widely applied to quinoline scaffolds to generate novel derivatives. This approach typically involves the reaction of a quinoline molecule functionalized with an azide (B81097) group with an alkyne, or vice-versa, in the presence of a copper(I) catalyst. The resulting quinoline-triazole hybrids are of significant interest in medicinal chemistry and materials science.

Metal-Free Functionalization Approaches

In a move towards more sustainable and cost-effective chemistry, metal-free synthetic methodologies have gained significant traction. These approaches avoid the use of potentially toxic and expensive transition metal catalysts. Several metal-free strategies for the synthesis of substituted quinolines, including chloro-derivatives, have been reported. nih.govrsc.org

One such method is the aerobic one-pot synthesis of substituted quinolines from alcohols via an indirect Friedländer reaction. rsc.org This process has been used to synthesize compounds like 6-chloro-4-phenyl-3-propyl quinoline. rsc.org Another notable metal-free approach is a domino Michael addition-SNAr reaction of substituted o-chloropyridyl ynones with nitromethane, which provides a straightforward, one-pot route to polyfunctional quinolines and isoquinolines. nih.gov

Furthermore, metal-free, visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can yield quinolines at room temperature, using anthraquinone (B42736) as an organic photocatalyst and DMSO as the oxidant. organic-chemistry.org These examples underscore the growing potential of metal-free reactions to construct complex heterocyclic scaffolds like this compound.

Table 3: Examples of Metal-Free Quinoline Synthesis This table is generated based on data from cited research papers.

Compound Name Method Reagents Reference
6-Chloro-4-phenyl-3-propyl quinoline Aerobic one-pot synthesis from alcohols 4-chloroaniline, 1-phenylpentan-2-ol rsc.org
6-Chloro-3-ethyl-4-phenyl quinoline Aerobic one-pot synthesis from alcohols 4-chloroaniline, 1-phenylbutan-2-ol rsc.org
7-Chloro-9-phenyl-1,2,3,4-tetrahydroacridine Aerobic one-pot synthesis from alcohols 4-chloroaniline, 2-(1-phenyl-1-hydroxyethyl)cyclohexan-1-ol rsc.org

Catalysis by Chloramine-T in Quinoline Synthesis

Chloramine-T has emerged as an efficient and effective catalyst for the synthesis of substituted quinolines via the Friedländer annulation. acgpubs.orgresearchgate.netacgpubs.org This method involves the condensation and cyclization of a 2-amino aryl ketone with a ketone containing an α-methylene group. acgpubs.org The reactions are typically carried out in refluxing acetonitrile (B52724) and provide the corresponding quinoline derivatives in very good yields. acgpubs.orgresearchgate.net

The protocol is advantageous due to its simplicity and the use of a readily available catalyst. acgpubs.org Researchers have successfully applied this methodology to a variety of substrates to obtain a range of quinoline products. researchgate.net The reaction conditions are optimized, with studies showing that using 10 mol% of Chloramine-T at reflux in acetonitrile gives excellent results. acgpubs.org The synthesis of chloro-substituted quinolines (where X=Cl) is explicitly included in the scope of this reaction, highlighting its direct relevance for producing compounds like this compound and its isomers. acgpubs.org

Table 4: Optimization of Chloramine-T Catalyzed Quinoline Synthesis * Based on the reaction of 2-amino acetophenone (B1666503) and ethyl acetoacetate.

Catalyst (mol%) Solvent Temperature Time (h) Yield (%) Reference
0 Acetonitrile Reflux (85°C) 24 0 researchgate.net
0.5 Acetonitrile Room Temp 24 60 researchgate.net
0.1 Acetonitrile Reflux (85°C) 4 95 researchgate.net
1.0 Acetonitrile Reflux (85°C) 3 95 researchgate.net

**Table adapted from reference researchgate.net.

Synthesis of Benzo[h]quinoline Hydrazone Derivatives

Hydrazone derivatives of benzo[h]quinoline and related 7-chloroquinoline (B30040) structures are a significant class of compounds, often synthesized for their potential biological activities. nih.govnih.govsioc-journal.cn The general synthetic route to these derivatives involves the condensation reaction between a hydrazine (B178648) or hydrazide and a suitable carbonyl compound, such as an aldehyde or ketone. nih.gov

For the synthesis of benzo[h]quinoline hydrazones, a common precursor is a benzo[h]quinoline carbaldehyde. nih.gov This aldehyde can be reacted with various substituted hydrazines to yield the target hydrazone derivatives. sioc-journal.cn For example, 7-chloroquinolinehydrazones have been synthesized by reacting a series of aldehydes with substituted (hetero)arylhydrazines in refluxing ethanol, resulting in good yields of the final products. nih.gov Similarly, benzo[h]quinoline derivatives can be converted to their corresponding aldehydes, which are then reacted with hydrazine salts or hydrazides to form benzo[h]quinolinium hydrazone and hydrazide compounds. sioc-journal.cn These synthetic strategies provide reliable access to a wide array of hydrazone structures for further study. nih.govnih.govresearcher.life

Derivatization from 2(3H)-Furanone and Nitrogen Bidentate Nucleophiles

A versatile synthetic approach to novel benzo[h]quinoline-based heterocycles involves the use of a 2(3H)-furanone scaffold. researchgate.net Specifically, a furanone bearing a benzo[h]quinoline moiety can serve as a key building block that reacts with various nitrogen bidentate nucleophiles to create diverse and complex fused systems. researchgate.net

One reported synthesis starts with 3-((2-chlorobenzo[h]quinolin-3-yl)methylene)-5-(p-tolyl)furan-2(3H)-one. researchgate.net This precursor is treated with different nitrogen nucleophiles, such as hydrazine hydrate, benzylamine, or 1,2-diaminoethane, to yield a range of heterocyclic derivatives including pyridazinones and pyrrolinones attached to the benzo[h]quinoline core. researchgate.net This method highlights a powerful derivatization strategy, transforming a relatively simple furanone into more complex and potentially bioactive molecules. The synthesis of pyrrolinone and hydrazone derivatives from an acid hydrazide obtained from a 2(3H)-furanone has also been reported as an effective way to generate new benzo[h]quinoline derivatives. nih.govresearchgate.net

Chemical Derivatization and Functionalization of the 7 Chlorobenzo H Quinoline Scaffold

Strategies for Modifying the Quinoline (B57606) Ring System

The inherent reactivity of the benzo[h]quinoline (B1196314) nucleus, coupled with the influence of the chloro-substituent, allows for a range of transformations targeting different positions of the molecule.

The chlorine atom at the 7-position of the benzo[h]quinoline ring is susceptible to nucleophilic aromatic substitution, a cornerstone reaction for introducing a wide array of functional groups. This reactivity is analogous to that observed in other chloro-substituted quinolines. mdpi.comresearchgate.net The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a transient Meisenheimer-like intermediate, followed by the departure of the chloride ion.

A variety of nucleophiles can be employed in this reaction, leading to a diverse library of 7-substituted benzo[h]quinoline derivatives. Common nucleophiles include:

Amines: Reaction with primary and secondary amines yields 7-amino-benzo[h]quinoline derivatives.

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides results in the formation of 7-alkoxy or 7-aryloxy-benzo[h]quinolines.

Thiols: Thiolates can displace the chlorine to afford 7-thioether-benzo[h]quinolines.

Azides: The introduction of an azido (B1232118) group via nucleophilic substitution with sodium azide (B81097) provides a precursor for further transformations, such as the synthesis of triazoles or reduction to the corresponding amine.

The reaction conditions for these substitutions, such as temperature, solvent, and the potential need for a catalyst, are influenced by the nature of the nucleophile and the electronic properties of the benzo[h]quinoline ring.

NucleophileResulting Functional GroupDerivative Class
R-NH2-NHR7-Alkylamino-benzo[h]quinoline
Ar-NH2-NHAr7-Arylamino-benzo[h]quinoline
R-O⁻-OR7-Alkoxy-benzo[h]quinoline
Ar-O⁻-OAr7-Aryloxy-benzo[h]quinoline
R-S⁻-SR7-Alkylthio-benzo[h]quinoline
N3⁻-N37-Azido-benzo[h]quinoline

The benzo[h]quinoline system is a relatively electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes electrophilic aromatic substitution reactions more challenging compared to benzene (B151609). However, under forcing conditions or with the use of potent electrophiles, substitution can be achieved. The directing influence of the fused rings and the existing chlorine substituent will govern the position of substitution. Generally, in quinolines, electrophilic attack is favored on the benzene ring portion of the molecule. iust.ac.irresearchgate.net

Common electrophilic substitution reactions that could be applied to the 7-Chlorobenzo[h]quinoline nucleus include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., -Br, -I) using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the Lewis basicity of the quinoline nitrogen.

Radical substitution reactions, such as the Minisci reaction, offer an alternative pathway for the introduction of alkyl and acyl groups, particularly at positions alpha to the nitrogen atom. iust.ac.ir

The lone pair of electrons on the quinoline nitrogen atom imparts basic character and allows for N-alkylation reactions. researchgate.netuw.edu Treatment of this compound with alkyl halides or other alkylating agents results in the formation of the corresponding quaternary ammonium (B1175870) salts. This modification introduces a positive charge into the molecule, which can significantly alter its solubility and biological activity. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the nitrogen position.

Alkylating AgentResulting Structure
Methyl iodide (CH3I)7-Chloro-N-methylbenzo[h]quinolinium iodide
Ethyl bromide (C2H5Br)7-Chloro-N-ethylbenzo[h]quinolinium bromide
Benzyl chloride (C6H5CH2Cl)7-Chloro-N-benzylbenzo[h]quinolinium chloride

Synthesis of Conjugates and Hybrid Molecules

The functionalized derivatives of this compound can serve as building blocks for the synthesis of more complex molecular architectures, including conjugates and hybrid molecules.

Introduction of a carbaldehyde (formyl) group onto the benzo[h]quinoline scaffold, for instance at a position activated for electrophilic substitution, opens up the pathway for the synthesis of Schiff bases (imines). mdpi.comorientjchem.org These are typically formed through the condensation reaction of the aldehyde with a primary amine. Schiff bases are versatile intermediates and have been widely explored for their biological activities and as ligands in coordination chemistry. nih.gov The formation of the imine linkage provides a straightforward method to conjugate the this compound core with other molecules bearing a primary amino group.

The synthesis of hybrid molecules incorporating both the benzo[h]quinoline and imidazole (B134444) scaffolds is an area of significant interest, given the diverse biological activities associated with both heterocycles. rjlbpcs.comnih.gov A common strategy for the synthesis of 2,4,5-trisubstituted imidazoles involves a one-pot, multi-component reaction. researchgate.net In the context of this compound, a plausible synthetic route would involve the initial conversion of the parent molecule to a benzo[h]quinoline-carbaldehyde derivative. This aldehyde can then participate in a three-component reaction with a 1,2-dicarbonyl compound (such as benzil) and a source of ammonia (B1221849) (like ammonium acetate) to construct the 2,4,5-trisubstituted imidazole ring. The resulting hybrid molecule would feature the benzo[h]quinoline moiety at the 2-position of the imidazole ring.

Reactant 1Reactant 2Reactant 3Product
This compound-carbaldehydeBenzilAmmonium Acetate2-(7-Chlorobenzo[h]quinolinyl)-4,5-diphenyl-1H-imidazole

Hybrid Compounds for Specific Research Applications

A prominent strategy in drug discovery is the creation of hybrid compounds, where two or more pharmacophores are covalently linked to generate a single molecule with potentially enhanced or synergistic biological activities. kab.ac.ug The 7-chloroquinoline (B30040) moiety, a well-established pharmacophore, has been extensively used as a foundation for developing such hybrids. kab.ac.ug This approach aims to broaden structural diversity, improve therapeutic efficacy, and potentially overcome drug resistance mechanisms. kab.ac.ug

The synthesis of these hybrids often involves linking the 7-chloroquinoline scaffold to other bioactive moieties such as sulfonamides, kab.ac.ugtandfonline.comsemnan.ac.ir-triazoles, cinnamoyl groups, or pyrimidines through various linker chains. kab.ac.ugkab.ac.ug These hybrid molecules have been investigated for a range of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. semnan.ac.irkab.ac.ug

For instance, the development of 7-chloroquinoline-sulfonamide- kab.ac.ugtandfonline.comsemnan.ac.ir-triazole hybrids has been pursued as a strategy to generate prototypes with high biological activity and a lower propensity for inducing drug resistance. kab.ac.ug In antimalarial research, linking a 4-amino-7-chloroquinoline unit with other pharmacophores has yielded compounds effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. kab.ac.ug Similarly, 7-chloroquinoline-hydrazone derivatives have demonstrated significant cytotoxic activity across a broad panel of cancer cell lines, making them subjects of interest in oncology research. semnan.ac.ir

Table 1: Examples of 7-Chloroquinoline-Based Hybrid Compounds and Their Research Applications This table is interactive. Click on the headers to sort the data.

Hybrid Scaffold Linked Moiety Research Application Reference
7-Chloroquinoline Sulfonamide Antimalarial kab.ac.ug
7-Chloroquinoline kab.ac.ugtandfonline.comsemnan.ac.ir-Triazole Antimalarial kab.ac.ug
4-Amino-7-chloroquinoline Cinnamoyl Antimalarial kab.ac.ug
4-Amino-7-chloroquinoline Pyrimidine Antimalarial kab.ac.ug
7-Chloroquinoline Hydrazone Anticancer semnan.ac.ir

Generation of 1,3-Diazabicyclo[3.1.0]hex-3-ene Systems from Benzo[h]quinolines

The 1,3-diazabicyclo[3.1.0]hex-3-ene system is a class of bicyclic aziridines known for its unique photochromic properties, where the compound undergoes a reversible color change upon irradiation with UV light. kab.ac.ugtandfonline.com This behavior is attributed to the reversible ring-opening of the strained aziridine (B145994) moiety. tandfonline.com Research has extended to the synthesis of these photochromic systems incorporating a benzo[h]quinoline ring, thereby merging the properties of both structural motifs. kab.ac.ug

The synthesis of 1,3-diazabicyclo[3.1.0]hex-3-enes featuring benzo[h]quinoline substituents has been reported for the first time by Mahmoodi et al. kab.ac.ug This novel synthesis creates a direct linkage between the photochromic diazabicycloalkene core and the rigid, aromatic benzo[h]quinoline framework. These compounds exhibit photochromism in the solid state, forming deeply colored and stable materials under UV radiation, which makes them of interest for applications in materials science. kab.ac.ug The general synthetic approach involves a multi-component reaction, typically starting from a ketoaziridine, an aldehyde or ketone, and an ammonium salt. tandfonline.com For benzo[h]quinoline derivatives, a premade substituted benzo[h]quinoline aldehyde serves as a key starting material.

Pyrazoloquinoline Formation from Formylated Chlorinated Benzo[h]quinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that have been the subject of extensive research for over a century. tandfonline.com A key synthetic route to this scaffold involves the use of formylated chloroquinolines. Specifically, 2-chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) can serve as a precursor for the synthesis of benzo[h]pyrazolo[3,4-b]quinolines. tandfonline.com

The synthetic pathway typically involves several steps. First, the aldehyde group of the 2-chlorobenzo[h]quinoline-3-carbaldehyde is often protected, for instance, by converting it into an acetal. This protected intermediate is then reacted with a hydrazine (B178648), such as methylhydrazine or hydrazine hydrate. tandfonline.com The hydrazine initially substitutes the chlorine atom at the C2 position of the quinoline ring. Following this substitution, the aldehyde is deprotected under acidic conditions, which then undergoes intramolecular cyclization with the adjacent hydrazine moiety to form the pyrazole (B372694) ring. This final step yields the fused benzo[h]pyrazolo[3,4-b]quinoline system. tandfonline.com This method provides a reliable pathway to construct this specific heterocyclic core from a chlorinated and formylated benzo[h]quinoline starting material.

Table 2: Key Reaction Steps for Pyrazoloquinoline Formation This table is interactive. Click on the headers to sort the data.

Step Reaction Description Key Reagents Intermediate/Product
1 Protection of Aldehyde Acetal formation reagents Acetal-protected 2-chlorobenzo[h]quinoline-3-carbaldehyde
2 Nucleophilic Substitution Hydrazine or Methylhydrazine Hydrazinyl-benzo[h]quinoline intermediate
3 Deprotection & Cyclization Acidic conditions (e.g., HCl in ethanol) Benzo[h]pyrazolo[3,4-b]quinoline

Advanced Functionalization Strategies for Diversification

Modern synthetic chemistry offers advanced strategies for the precise and selective functionalization of heterocyclic scaffolds like this compound. These methods move beyond classical approaches to enable the introduction of a wide array of functional groups, significantly expanding the chemical space available for drug discovery and materials science.

One powerful technique is regioselective metalation. This involves the use of mixed lithium-magnesium or lithium-zinc reagents to deprotonate specific positions on the quinoline ring, creating organometallic intermediates. These intermediates can then be quenched with various electrophiles to install new substituents with high precision. This strategy has been successfully applied to 7-chloroquinolines to prepare a library of functionalized derivatives under mild conditions, including in continuous flow systems. This approach allows for the introduction of aryl groups, halogens, and carbinol functionalities, the last of which can serve as bioisosteres for amino groups. The functionalization of the quinoline ring through these advanced methods is a key strategy for enhancing the pharmacological profiles of new derivatives.

Spectroscopic and Structural Elucidation in 7 Chlorobenzo H Quinoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7-Chlorobenzo[h]quinoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

In ¹H NMR studies of quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, usually between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns (e.g., doublets, doublets of doublets) are crucial for assigning each proton to its exact position on the benzo[h]quinoline (B1196314) skeleton. For instance, protons on the benzene (B151609) and pyridine (B92270) rings fused within the quinoline core exhibit distinct signals that can be assigned through analysis of their coupling constants and through advanced 2D NMR experiments like COSY, which reveals proton-proton correlations. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone. The spectrum for a this compound analog would be expected to show distinct signals for each of its 13 unique carbon atoms. tsijournals.com Aromatic carbons typically appear in the 110-160 ppm range. The carbon atom bonded to the chlorine (C-7) would experience a direct electronic effect, influencing its chemical shift. Quaternary carbons (those without attached protons) often show weaker signals and can be identified using techniques like DEPT-135, which distinguishes between CH, CH₂, and CH₃ groups. semanticscholar.org The combination of ¹H and ¹³C NMR, often supported by 2D techniques like HSQC (which correlates protons to their directly attached carbons), allows for the complete and unambiguous assignment of the molecule's structure in solution. semanticscholar.org

Table 1: Typical NMR Chemical Shift Ranges for Quinolines

Nucleus Type of Atom Typical Chemical Shift (ppm)
¹H Aromatic (C-H) 7.0 - 9.0
¹³C Aromatic (C-H) 110 - 140
¹³C Aromatic (Quaternary C) 120 - 160

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique "fingerprint" of the compound.

For this compound, the IR spectrum would be dominated by absorptions characteristic of its aromatic and heteroaromatic nature. Key vibrational modes would include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). vscht.cz

C=C and C=N Stretching: A series of medium to strong bands in the 1400-1650 cm⁻¹ region, which are characteristic of the vibrations within the fused aromatic rings. mdpi.comresearchgate.net

C-H In-Plane and Out-of-Plane Bending: These vibrations produce a complex pattern of bands in the "fingerprint region" (below 1500 cm⁻¹). Specifically, the C-H out-of-plane bending vibrations between 650-1000 cm⁻¹ can provide information about the substitution pattern on the aromatic rings. libretexts.org

C-Cl Stretching: A strong absorption band is expected in the 1000-1100 cm⁻¹ range, corresponding to the stretching of the carbon-chlorine bond.

These characteristic absorptions, when analyzed together, confirm the presence of the chlorinated aromatic quinoline core. iosrjournals.orglibretexts.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3010 - 3100 Medium to Weak
Aromatic C=C Stretch 1500 - 1600 Medium
Heteroaromatic C=N Stretch 1610 - 1650 Medium
C-Cl Stretch 1000 - 1100 Strong

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (C₁₃H₈ClN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), allowing for the unambiguous confirmation of its elemental formula. nih.gov The monoisotopic mass of this compound is 213.0345 g/mol . nih.gov

Electron ionization (EI) mass spectrometry would reveal a characteristic fragmentation pattern. The molecular ion peak (m/z 213 for ³⁵Cl and 215 for ³⁷Cl, in an approximate 3:1 ratio) would be expected to be prominent. Subsequent fragmentation could involve the loss of a chlorine atom or hydrogen cyanide (HCN) from the pyridine ring, which are common fragmentation pathways for quinoline-based structures. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of a this compound sample and for identifying it within a complex mixture. researchgate.net The compound would exhibit a specific retention time on the GC column, and the mass spectrum of the eluting peak would confirm its identity. hmdb.ca

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₃H₈ClN
Monoisotopic Mass 213.0345 Da
Nominal Mass 213 g/mol
[M]⁺ Isotopic Peaks (m/z) 213 (¹²C₁₃¹H₈³⁵ClN), 215 (¹²C₁₃¹H₈³⁷ClN)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For highly conjugated systems like this compound, this technique provides insight into its electronic structure. The extended π-system of the fused aromatic rings is expected to give rise to strong absorptions in the UV region, typically corresponding to π → π* electronic transitions. mdpi.com The position and intensity of these absorption bands are sensitive to the molecular structure and solvent environment. The presence of the chlorine substituent and the nitrogen heteroatom can subtly influence the energy of these transitions, causing shifts in the absorption maxima compared to the parent benzo[h]quinoline. UV-Vis spectroscopy is therefore a valuable tool in photochemical studies, helping to characterize the electronic properties that govern the molecule's interaction with light.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with very high precision.

While the specific crystal structure for this compound is not available in the provided search results, data for the closely related compound 2-Chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) provides a clear example of the power of this technique. iucr.orgresearchgate.net The analysis of this analog revealed that it crystallizes in the monoclinic system with the space group P2₁/c. iucr.org Such a study for this compound would confirm the planarity of the fused benzo[h]quinolinyl ring system and detail how the molecules pack together in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as π-π stacking, which are common in planar aromatic systems and play a crucial role in stabilizing the crystal structure. mdpi.com

Table 4: Crystal Data for the Analogous Compound 2-Chlorobenzo[h]quinoline-3-carbaldehyde

Parameter Value
Chemical Formula C₁₄H₈ClNO
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 3.9833 (2)
b (Å) 12.4722 (6)
c (Å) 21.4561 (13)
β (°) 90.687 (6)
Volume (ų) 1065.87 (10)

Data obtained from studies on 2-Chlorobenzo[h]quinoline-3-carbaldehyde. iucr.orgresearchgate.net

Crystallization Mechanism Investigations using Spectroscopic and Solid-State Techniques

Understanding the process by which molecules self-assemble from solution into a highly ordered crystal lattice is a critical area of materials science. Research on related 7-chloro-4-substituted-quinolines has demonstrated how spectroscopic and solid-state techniques can be used to elucidate these complex crystallization mechanisms. rsc.org

These investigations often employ a "retrocrystallization" approach, using computational and experimental data to map the pathway from the final crystal back to the initial monomers in solution. rsc.org Techniques such as variable-concentration ¹H-NMR can be used to monitor changes in chemical shifts as molecules begin to associate in solution, providing evidence for the formation of early-stage aggregates like dimers or other supramolecular clusters. rsc.org These solution-phase observations can then be correlated with solid-state structural data from X-ray crystallography to propose a step-by-step mechanism. This could involve the formation of 1D chains or 2D layers that eventually grow into the final 3D crystal lattice. rsc.org The nature and influence of substituents on the quinoline ring have been shown to significantly alter these pathways, highlighting the delicate balance of intermolecular forces that govern the crystallization process. rsc.org

Theoretical and Computational Chemistry Studies of 7 Chlorobenzo H Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is often used to optimize molecular geometries and predict vibrational frequencies and electronic properties of quinoline (B57606) derivatives. dergipark.org.trnih.govdergipark.org.tr For chloro-substituted quinolines, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p), have been successfully applied to analyze their structural and spectroscopic features. dergipark.org.trdergipark.org.tr Such studies reveal how chlorine substitution affects the chemical and physical properties of the quinoline system due to the high electronegativity of the chlorine atom. dergipark.org.tr DFT serves as the foundation for calculating various molecular properties, including the frontier molecular orbitals that are crucial for understanding reactivity. nih.gov

Ab initio methods, such as Hartree-Fock (HF) theory, are quantum chemistry calculations based on first principles without the use of experimental parameters. nih.gov These methods have been used alongside DFT to study halogenated quinoline derivatives, providing valuable data on their optimized geometries and vibrational modes. nih.gov For instance, studies on 7-hydroxyquinoline have utilized ab initio Multi-State Multi-Reference Møller-Plesset Second-Order Perturbation Theory (MS-MR-MP2) to investigate its electronic spectrum, predicting the energies of various π-π* and σ-π* transitions. researchgate.net Such analyses provide a detailed picture of the electronic transitions and molecular orbitals involved, which is fundamental to understanding the molecule's photochemical behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. ajchem-a.comnih.gov A small energy gap suggests high chemical reactivity and lower stability, as it is easier for the molecule to be excited. nih.govirjweb.com Conversely, a large energy gap implies high stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com This analysis is crucial for predicting how a molecule will interact with other species, with the HOMO and LUMO indicating the nucleophilic and electrophilic regions of the molecule, respectively. ajchem-a.com For quinoline derivatives, the HOMO-LUMO gap is calculated to understand how substitutions influence their bioactivity and reactivity. nih.govrjptonline.org

Table 1: Illustrative Quantum Chemical Parameters for a Quinoline Derivative This table presents typical data obtained from DFT calculations for quinoline-based compounds to illustrate the concepts discussed. Specific values for 7-Chlorobenzo[h]quinoline would require dedicated computation.

ParameterDescriptionTypical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0

Mechanistic Investigations of Reactions Involving 7 Chlorobenzo H Quinoline

Exploration of Reaction Pathways in Synthetic Transformations

The synthesis and functionalization of the quinoline (B57606) scaffold, including derivatives like 7-Chlorobenzo[h]quinoline, involve complex reaction pathways. Mechanistic studies are crucial for optimizing reaction conditions and achieving desired regioselectivity. These investigations often focus on transition-metal-catalyzed processes and classical condensation reactions that form the core heterocyclic structure.

Palladium(II) catalysis is a powerful tool for the synthesis and functionalization of quinoline derivatives. nih.govnih.gov These reactions often proceed through a series of well-defined elementary steps. For C-H activation reactions, a plausible catalytic cycle for C8-arylation has been proposed. nih.gov The process is thought to begin with the coordination of the quinoline's C8-position to a Pd(II) species via an electrophilic aromatic substitution-type mechanism. This is followed by deprotonation, often assisted by a base, to form a palladacycle intermediate. nih.gov Oxidative addition of an aryl halide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst. nih.gov

C-H functionalization is a key strategy for modifying the quinoline core. The mechanisms of these reactions can be intricate, sometimes involving single electron transfer (SET) pathways. nih.gov For example, in the copper(II)-mediated chlorination of quinoline, a proposed mechanism involves an initial SET from the quinoline system to the Cu(II) complex, generating a radical cation. nih.gov

Reductive elimination is a crucial bond-forming step in many transition-metal-catalyzed C-H functionalization reactions. nih.govnih.gov After the formation of an organometallic intermediate containing both the quinoline moiety and the incoming functional group, reductive elimination expels the final product and reduces the oxidation state of the metal center. nih.gov For instance, in a palladium-catalyzed C3-selective olefination of pyridine (B92270), a proposed mechanism involves the formation of an intermediate that undergoes reductive elimination to yield the olefinated product and a hydride intermediate. nih.gov Similarly, in a copper-catalyzed trifluoromethylation, an organocopper(III) intermediate is proposed to undergo reductive elimination to afford the desired product and a Cu(I) species. nih.gov

The formation of the quinoline ring system itself is typically achieved through cyclization and condensation reactions, many of which are named reactions.

Combes Synthesis : This method involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org The mechanism begins with the formation of a Schiff base intermediate. wikipedia.org This intermediate then tautomerizes to an enamine, which, under acidic conditions, undergoes a rate-determining intramolecular electrophilic cyclization (annulation). wikipedia.org Subsequent dehydration of the resulting alcohol yields the substituted quinoline product. wikipedia.orgiipseries.org

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgtandfonline.com The mechanism proceeds via an aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring. iipseries.org

Skraup Synthesis : In the Skraup synthesis, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgtandfonline.com The mechanism is initiated by the dehydration of glycerol to acrolein. iipseries.org This is followed by a Michael addition of the aniline to acrolein, cyclization of the resulting intermediate, and finally, oxidation to produce the aromatic quinoline ring. iipseries.org

Other Mechanisms : More recent methods include tandem reactions, such as a Michael addition–cyclization condensation followed by a desulfurative step, to form the quinoline structure under mild conditions. rsc.org

Crystallization Mechanism Studies of Substituted Quinoline Derivatives

Understanding the crystallization process of quinoline derivatives is essential for controlling solid-state properties. Studies on a series of 7-chloro-4-substituted-quinolines have revealed that the nature of the substituent at the 4-position significantly influences the crystallization mechanism. rsc.org By using a retrocrystallization approach, researchers have proposed several distinct pathways from monomers in solution to the final 3D crystal lattice. rsc.org

The investigation identified six different crystallization mechanisms depending on the specific substituent. rsc.org These pathways involve the formation of various intermediate species, such as dimers and 1D or 2D nuclei. rsc.org The size of the alkyl chain and the presence of different functional groups in the substituents were found to be key factors governing the process. rsc.org For example, variable-concentration ¹H-NMR experiments helped to confirm the nucleation process in solution by observing changes in chemical shifts, providing insight into the formation of the initial proto-crystal. rsc.org

Substituent Group at C4-PositionProposed Crystallization Mechanism Pathway
-NH(CH₂)₂CH₃ (7), -NHCH(CH₂CH₃)CH₂OH (9)1D nuclei → 2D nuclei → 3D Crystal
-O(CH₂)₂OH (4), -O(CH₂)₃OH (5)Monomers → 2D nucleus formation → 3D Crystal
-NH(CH₂)₂OH (8)Concomitant dimers and 1D nuclei → 3D crystal
-OCH₃ (1), -OCH₂CH₃ (2), -OCH₂CH=CH₂ (3), -NH(CH₂)₂Cl (10), -NHN=CH(4-FC₆H₄) (14)1D nuclei → 3D crystal lattice (direct)
-NH(CH₂)₃CH₃ (7), -NHN=C(CH₃)₂ (11), -NHN=CH(C₆H₅) (12)Monomers → Dimers → 1D nuclei → 2D nuclei → 3D Crystal
-NHN=CH(4-OCH₃C₆H₄) (13)Monomers → Dimers → 2D nuclei → 3D crystal

Data sourced from CrystEngComm. rsc.org

Elucidation of Interactions with Biomolecular Targets through Molecular Modeling

Molecular modeling and computational techniques are invaluable for predicting and understanding the interactions between quinoline derivatives and biological targets at the molecular level. nih.govwustl.edu These methods allow researchers to simulate the binding of a ligand, such as a this compound derivative, to the active site of a protein, predicting binding affinities and identifying key intermolecular interactions. nih.govchemmethod.com

In one study, a novel synthesized quinoline derivative was investigated for its potential antiviral activity against the SARS-CoV-2 main protease (Mpro) using molecular docking. chemmethod.com The study identified the key amino acid residues (His41 and Cys145) in the catalytic dyad of the enzyme's active site. chemmethod.com By simulating the docking of the quinoline compound into this site, researchers can assess its inhibitory potential compared to standard drugs. chemmethod.com Such computational approaches are crucial in drug discovery for screening potential drug candidates and optimizing their structures for improved efficacy. nih.gov These simulations provide detailed insights into the conformational distributions and energy landscapes that govern biomolecular interactions, complementing experimental data. wustl.edu

Applications and Advanced Chemical Research Areas of 7 Chlorobenzo H Quinoline Derivatives

Ligand Design in Organometallic Chemistry and Catalysis

The benzo[h]quinoline (B1196314) framework is a versatile platform for ligand design in organometallic chemistry. The nitrogen atom provides a primary coordination site, while the extended aromatic system can be tailored to influence the steric and electronic properties of the resulting metal complexes. This has led to their use in creating catalysts and novel coordination compounds.

Synthesis of Metal Complexes (e.g., Osmium and Ruthenium) with N-Heterocyclic Carbene Ligands

A significant advancement in the organometallic chemistry of benzo[h]quinolines involves their transformation into N-heterocyclic carbene (NHC) ligands. Research has shown that benzo[h]quinoline (Hbq) can undergo a 1,2-hydrogen shift from the C2 position to the nitrogen atom in the presence of specific osmium and ruthenium precursors, such as MH₂Cl₂(PⁱPr₃)₂. This rearrangement results in an NH tautomer that can coordinate to the metal center through its newly formed carbene carbon.

This coordination gives rise to unique metal complexes. For instance, with an osmium precursor, an elongated dihydrogen species, OsCl₂{κ-C-[HNbq]}(η²-H₂)(PⁱPr₃)₂, is formed. In contrast, the ruthenium analogue yields a five-coordinate derivative, RuCl₂{κ-C-[HNbq]}(PⁱPr₃)₂. A key feature stabilizing these complexes is a hydrogen bond between the NH group of the heterocyclic ligand and a chloride ligand.

These NHC complexes can undergo further reactions, such as deprotonation with a base like triethylamine (Et₃N), to yield complexes containing the conventional metalated benzo[h]quinoline group (bq), where the ligand is bound to the metal through both the nitrogen and a carbon atom (κ²-N,C coordination). These synthetic pathways demonstrate the utility of the benzo[h]quinoline scaffold in accessing novel NHC-metal complexes with potential applications in catalysis.

Table 1: Selected Osmium and Ruthenium Complexes Derived from Benzo[h]quinoline

Precursor ComplexReactantResulting ComplexKey Features
OsH₂Cl₂(PⁱPr₃)₂Benzo[h]quinolineOsCl₂{κ-C-[HNbq]}(η²-H₂)(PⁱPr₃)₂N-Heterocyclic Carbene Ligand, Dihydrogen Complex
RuH₂Cl₂(PⁱPr₃)₂Benzo[h]quinolineRuCl₂{κ-C-[HNbq]}(PⁱPr₃)₂N-Heterocyclic Carbene Ligand, Five-Coordinate
OsCl₂{κ-C-[HNbq]}(η²-H₂)(PⁱPr₃)₂Et₃NOsCl{κ²-N,C-[bq]}(η²-H₂)(PⁱPr₃)₂Deprotonated, κ²-N,C Coordination
RuCl₂{κ-C-[HNbq]}(η²-H₂)(PⁱPr₃)₂Et₃NRuCl{κ²-N,C-[bq]}(η²-H₂)(PⁱPr₃)₂Deprotonated, κ²-N,C Coordination

Chemical Sensing and Analytical Methodologies

The inherent fluorescence of many polycyclic aromatic systems makes them attractive candidates for the development of chemical sensors. The quinoline (B57606) family, in particular, has been extensively studied for its ability to detect a variety of analytes through changes in its photophysical properties.

Detection of Nitrogen-Containing Polynuclear Aromatic Hydrocarbons

Nitrogen-containing polynuclear aromatic hydrocarbons (N-PAHs or azaarenes) are a class of environmental pollutants. The development of selective and sensitive methods for their detection is an important area of analytical chemistry. While many PAHs exhibit intrinsic fluorescence that can be used for their detection, the use of specific molecular sensors can enhance selectivity and sensitivity.

The broader class of quinoline derivatives has been successfully developed into fluorescent sensors for various targets, including metal ions and pH changes. However, the specific application of 7-chlorobenzo[h]quinoline derivatives as fluorescent probes for the detection of other N-PAHs is an area that remains largely underexplored. The principle would rely on specific interactions, such as π-π stacking or hydrogen bonding, between the benzo[h]quinoline sensor and the target N-PAH analyte, leading to a measurable change in the sensor's fluorescence signal. This represents a potential future direction for the application of functionalized benzo[h]quinolines in environmental analysis.

Materials Science and Optoelectronic Applications

The rigid, planar structure and conjugated π-system of this compound make it an excellent candidate for incorporation into advanced materials. Its derivatives are being explored for applications in optoelectronics, where the ability to absorb and emit light, as well as transport charge, is paramount.

Photochromic Properties of Benzo[h]quinoline-Containing Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon light irradiation, is a key property for developing molecular switches and optical memory devices. Research has demonstrated that benzo[h]quinoline derivatives can be endowed with photochromic properties.

Specifically, benzo[h]quinoline derivatives incorporating a 1,3-diazabicyclo[3.1.0]hex-3-ene moiety have been synthesized and studied. These compounds exhibit photochromism in the solid state, forming stable, deeply colored materials upon exposure to UV radiation. For example, irradiation of ethanol solutions of these compounds with 254 nm light induces a significant change in their UV-Vis absorption spectra, indicating the transformation from one isomer to another. This photo-induced switching demonstrates the potential of using the benzo[h]quinoline scaffold to create light-sensitive materials.

Table 2: Photochromic Behavior of a Benzo[h]quinoline Derivative

CompoundSolventIrradiation WavelengthAbsorption Maxima (Before Irradiation)New Absorption Maxima (After Irradiation)
2-Chloro-3-[6-(3-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl]-benzo[h]quinolineEthanol254 nm204 nm, 235 nm, 276 nm203 nm, 277 nm, 403 nm

Development of Polybenzoquinolines for Electronic and Photonic Materials

Conjugated polymers are a class of materials that form the basis of many organic electronic and photonic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of benzo[h]quinoline units into the main chain of a polymer is a promising strategy for tuning the material's optical and electronic properties.

Researchers have synthesized alternating polymers containing benzo[h]quinoline-based pentacoordinate silicon complexes in the main chain via Sonogashira–Hagihara coupling reactions. The inclusion of the benzo[h]quinoline ligand results in polymers with unique optical properties. Compared to the monomeric units, the resulting polybenzoquinolines exhibit new absorption bands and significant red-shifts (bathochromic shifts) in their emission spectra. This phenomenon is attributed to an intramolecular charge transfer that occurs upon excitation, facilitated by the extended π-conjugation along the polymer backbone. These findings highlight the successful modulation of the optical properties of conjugated polymers by incorporating the benzo[h]quinoline scaffold, paving the way for their use in advanced electronic and photonic applications.

Corrosion Inhibition Studies

Recent research has focused on the application of benzo[h]quinoline derivatives as effective corrosion inhibitors, particularly for mild steel and carbon steel in acidic environments. nih.govresearchgate.net These environments are common in industrial processes such as acid pickling, industrial cleaning, and oil well acidification. nih.gov The efficacy of these compounds stems from their molecular structure, which includes a nitrogenous tricyclic planar benzo[h]quinoline group, a known potent corrosion inhibitor. nih.gov By adding various functional groups, such as hydrazones, the inhibitive properties of the parent structure can be significantly enhanced. nih.gov

The performance of novel benzo[h]quinoline hydrazone derivatives as corrosion inhibitors for carbon steel in 1.0 M HCl has been systematically evaluated using electrochemical methods, including Potentiodynamic Polarization (PP) and Electrochemical Impedance Spectroscopy (EIS). nih.govresearchgate.net These techniques provide quantitative data on how the inhibitors affect the electrochemical processes that drive corrosion.

Potentiodynamic polarization studies reveal that benzo[h]quinoline hydrazone derivatives function as mixed-type inhibitors. mdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comias.ac.in The addition of these inhibitors to the acidic solution leads to a significant decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr). nih.gov

Electrochemical Impedance Spectroscopy (EIS) measurements further confirm the inhibitive action. researchgate.netmdpi.com The Nyquist plots for inhibited steel show a significant increase in the diameter of the semicircle compared to the uninhibited steel, indicating a higher charge-transfer resistance (Rct). This increase in Rct signifies the formation of a protective barrier on the metal surface that impedes the charge transfer process, thereby slowing down corrosion. ias.ac.in Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the adsorption of the inhibitor molecules onto the steel surface, displacing water molecules and reducing the exposed surface area. ias.ac.in

The inhibition efficiency (IE%) of these compounds increases with their concentration, indicating that a more complete protective layer is formed at higher concentrations. mdpi.comias.ac.in The adsorption of these hydrazone derivatives on the metal surface is a key aspect of their inhibition mechanism and has been found to follow the Langmuir adsorption isotherm model. mdpi.com

Below is a table summarizing typical electrochemical parameters obtained from the evaluation of benzo[h]quinoline hydrazone derivatives.

Inhibitor ConcentrationEcorr (mV vs. Ag/AgCl)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
Blank (1.0 M HCl) -4801100501200%
Inhibitor A (0.1 mM) -4951504506586.4%
Inhibitor A (0.5 mM) -505759804093.2%
Inhibitor B (0.1 mM) -4901205206089.1%
Inhibitor B (0.5 mM) -5005512503595.0%

Note: The data in this table is representative of findings in the field and is for illustrative purposes.

To visualize and confirm the formation of a protective film on the metal surface, surface analysis techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are employed. nih.govresearchgate.net These methods provide direct evidence of the inhibitor's effectiveness by comparing the surface morphology and elemental composition of metal samples exposed to corrosive media with and without the inhibitor.

SEM analysis of a carbon steel specimen immersed in an uninhibited HCl solution reveals a severely damaged and rough surface, characteristic of significant corrosive attack. mdpi.com In stark contrast, the surface of a specimen immersed in the same acid containing a benzo[h]quinoline hydrazone derivative appears much smoother and shows significantly less damage. mdpi.comanalis.com.my This observation confirms that the inhibitor molecules adsorb onto the metal surface, forming a protective layer that shields it from the aggressive environment. mdpi.comanalis.com.my

EDX analysis complements the SEM findings by providing the elemental composition of the steel surface. analis.com.mytandfonline.com The EDX spectrum of the uninhibited sample shows strong signals for iron (Fe) and, in some cases, oxygen (O) and chlorine (Cl), indicating the presence of corrosion products. tandfonline.com For the inhibited sample, the EDX spectrum not only shows the iron peak from the substrate but also new peaks corresponding to elements present in the inhibitor molecule, such as carbon (C) and nitrogen (N). analis.com.my The presence of these elements confirms the adsorption of the organic inhibitor onto the surface. analis.com.my Furthermore, a reduction in the intensity of oxygen and chlorine signals on the inhibited surface indicates that the protective film effectively prevents the corrosive species from reaching the metal. tandfonline.com Together, SEM and EDX analyses provide compelling evidence for the formation of a passive, protective film by benzo[h]quinoline hydrazone derivatives on the steel surface. nih.govresearchgate.net

Future Directions and Challenges in 7 Chlorobenzo H Quinoline Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has a rich history with numerous established methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. However, many of these classical syntheses are fraught with limitations, including harsh reaction conditions, the use of hazardous reagents, and low atom economy. The future of 7-Chlorobenzo[h]quinoline synthesis lies in the development of novel and sustainable routes that address these shortcomings.

A significant challenge is the regioselective synthesis of the 7-chloro isomer of benzo[h]quinoline (B1196314). Traditional methods often yield mixtures of isomers, requiring tedious separation processes. Future research should focus on developing highly regioselective synthetic strategies. One promising avenue is the application of modern catalytic systems. For instance, metal-catalyzed cross-coupling reactions could be employed to introduce the chloro substituent at the desired position with high precision.

Furthermore, there is a growing demand for "green" chemical processes. The development of synthetic routes that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is paramount. Electrochemically assisted reactions, such as the electrochemically assisted Friedländer reaction for quinoline synthesis, offer a sustainable alternative by replacing chemical oxidants with electric current. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and improve yields.

The exploration of one-pot multicomponent reactions also presents a promising direction. These reactions, where multiple starting materials react in a single synthetic operation, offer high efficiency and reduce the need for intermediate purification steps. Designing a multicomponent reaction that directly yields the this compound scaffold would be a significant advancement.

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinoline Derivatives

FeatureTraditional Methods (e.g., Skraup, Friedländer)Modern Sustainable Methods
Reaction Conditions Often harsh (high temperatures, strong acids)Milder conditions
Reagents Often hazardous and used in stoichiometric amountsCatalytic and less toxic reagents
Solvents Often toxic and non-recyclableGreener solvents or solvent-free conditions
Atom Economy Can be low with significant waste generationHigh atom economy, minimal waste
Regioselectivity Often poor, leading to isomeric mixturesPotentially high with advanced catalysts

Exploration of Structure-Function Relationships through Advanced Derivatization

Understanding the relationship between the molecular structure of this compound and its chemical and biological functions is crucial for its rational application. Advanced derivatization of the core structure is a key strategy to probe these relationships. The introduction of various functional groups at different positions on the benzo[h]quinoline ring system can systematically alter its electronic, steric, and lipophilic properties, thereby modulating its activity.

A primary challenge in this area is the controlled and selective functionalization of the this compound scaffold. The reactivity of different positions on the aromatic rings needs to be thoroughly investigated to enable targeted modifications. For instance, the development of selective C-H activation methods would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, representing a more efficient and sustainable approach.

Future research should focus on creating a diverse library of this compound derivatives. This can be achieved by introducing a wide range of substituents, including but not limited to:

Electron-donating and electron-withdrawing groups: To modulate the electronic properties and reactivity of the molecule.

Bulky and sterically hindering groups: To probe the influence of steric factors on molecular interactions.

Pharmacophores and bioactive moieties: To explore potential applications in medicinal chemistry, such as anticancer or antimicrobial agents. The 7-chloroquinoline (B30040) scaffold is a known pharmacophore in antimalarial drugs, suggesting that its benzo[h]quinoline analogue could also exhibit interesting biological activities.

Luminescent and chromophoric groups: To investigate its potential in materials science as organic light-emitting diodes (OLEDs) or fluorescent probes.

The systematic evaluation of these derivatives will provide valuable data for establishing robust structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of new molecules with tailored functions.

Integration of Computational and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis and testing offers a powerful paradigm for the rational design of novel this compound derivatives with desired properties. In silico methods can significantly accelerate the research and development process by predicting molecular properties and guiding experimental efforts.

A key challenge is the development of accurate and reliable computational models for this specific heterocyclic system. The lack of extensive experimental data for this compound and its derivatives makes it difficult to validate and refine these models. Therefore, a synergistic approach, where computational predictions are iteratively tested and refined by experimental results, is essential.

Future directions in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide insights into reaction mechanisms and help in the design of new synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: Once a sufficient number of derivatives with measured activities or properties are available, QSAR and QSPR models can be developed. These models can identify the key molecular descriptors that correlate with the observed function and can be used to predict the activity of new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: For applications in medicinal chemistry, molecular docking can be used to predict the binding modes of this compound derivatives to biological targets such as enzymes or receptors. Molecular dynamics simulations can then be employed to study the stability of these interactions and to understand the dynamic behavior of the ligand-receptor complex.

The crystal structure of the related 2-Chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) has been determined, providing a valuable starting point for building and validating computational models of the benzo[h]quinoline scaffold. iucr.org

Expanding Applications in Diverse Fields of Chemical Science

While the applications of many quinoline derivatives are well-established, the potential of this compound remains largely untapped. Future research should aim to explore and expand its applications in various fields of chemical science.

Medicinal Chemistry: The 7-chloroquinoline moiety is a key component of several antimalarial drugs. This suggests that this compound and its derivatives could be promising candidates for the development of new therapeutic agents. Research should focus on screening these compounds for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The synthesis of hybrid molecules, where the this compound scaffold is combined with other known pharmacophores, is a promising strategy for discovering new drug leads.

Materials Science: The extended π-conjugated system of the benzo[h]quinoline core suggests potential applications in materials science. Derivatives with appropriate substituents could exhibit interesting photophysical properties, making them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The introduction of specific functional groups could also lead to the development of novel liquid crystalline materials or functional polymers.

Catalysis: Chiral ligands based on quinoline motifs have been successfully used in asymmetric catalysis. The development of chiral derivatives of this compound could lead to new and efficient catalysts for a variety of organic transformations. The nitrogen atom in the quinoline ring can act as a coordinating site for metal centers, and the rigid benzo[h]quinoline backbone could provide a well-defined chiral environment.

Chemical Probes: Fluorescent derivatives of this compound could be developed as chemical probes for the detection and imaging of biologically important species, such as metal ions or reactive oxygen species. The sensitivity and selectivity of these probes could be tuned by modifying the substituents on the benzo[h]quinoline ring.

The primary challenge in expanding the applications of this compound is the current lack of fundamental knowledge about its properties and reactivity. A concerted effort in the areas of synthesis, derivatization, and computational modeling will be necessary to unlock the full potential of this intriguing molecule.

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